molecular formula C5H10F3NO4S B1597205 Morpholinium trifluoromethanesulfonate CAS No. 77534-70-4

Morpholinium trifluoromethanesulfonate

Cat. No. B1597205
CAS RN: 77534-70-4
M. Wt: 237.2 g/mol
InChI Key: OVXDLDSWRLLUJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholinium trifluoromethanesulfonate is a type of ionic liquid . Morpholinium is an organic chemical compound that features both amine and ether functional groups . When treated with an acid, it forms a salt known as morpholinium . Trifluoromethanesulfonate, also known as triflate, is a common counterion used in the formation of salts .


Synthesis Analysis

The synthesis of N-methyl-N-(2-(2-methoxyethoxy)-ethyl)-morpholinium bis-(trifluoromethylsulfonyl)imide, a similar compound, was achieved by nucleophilic substitution of bromide ion by N-methyl-morpholine . The composition was confirmed by 1H and 13C nuclear magnetic resonance (NMR) spectroscopy .


Molecular Structure Analysis

The molecular structure of morpholinium-based ionic liquids was confirmed by 1H and 13C NMR spectroscopy . The structure of ionic compounds is responsible for their properties .


Physical And Chemical Properties Analysis

Morpholinium-based ionic liquids have excellent physical and chemical properties, such as good thermal stability, wide electrochemical window, high conductivity, good solubility, good acid-base stability, low vapor pressure, and non-volatility . The melting point for a similar liquid, N-methyl-N-(2-(2-methoxyethoxy)-ethyl)-morpholinium bis-(trifluoromethanesulfonate), was estimated in the range (-80 to -74) °C using differential scanning calorimetry (DSC) .

Scientific Research Applications

DNA-Dependent Protein Kinase Inhibitor Synthesis

Morpholinium trifluoromethanesulfonate plays a crucial role in the synthesis of DNA-dependent protein kinase inhibitors, serving as a key intermediate. Improved methods for synthesizing this triflate, integral in generating chromenone scaffolds, were developed, emphasizing the importance of allyl protecting groups in this process (Rodriguez Aristegui et al., 2006).

Synthesis of Sulfinamides and Sulfinates

Morpholinium trifluoromethanesulfonate is involved in the convenient synthesis of sulfinamides and sulfinates. NMR spectroscopic studies have shown its effectiveness in methylation processes, highlighting its utility in chemical synthesis (Mikołajczyk et al., 1985).

Generation of Morpholin-2-one Derivatives

This compound is used in the acid-catalyzed hydroamination reactions to generate morpholin-2-one derivatives. A catalytic amount of trifluoromethanesulfonic acid aids in this process, providing a metal-free and efficient method for producing these derivatives (Knight et al., 2019).

Electrochemical Applications

It has shown potential in electrochemical applications. Studies on ionic liquids containing morpholinium trifluoromethanesulfonate revealed their suitability as electrolytes in various electrochemical devices, thanks to their good electrochemical windows (Hayyan et al., 2013).

Thermodynamic Studies

The ionization of morpholine in aqueous solutions, using sodium trifluoromethanesulfonate, provided insights into the thermodynamic properties of morpholinium ionization. This study is vital for understanding the behavior of morpholinium ions in different environments (Ridley et al., 2000).

Ionic Liquid Crystals

Morpholinium trifluoromethanesulfonate is used in designing ionic liquid crystals, demonstrating versatility in forming different mesomorphic phases. This includes high-ordered smectic and hexagonal columnar phases, crucial for material science applications (Lava et al., 2009).

Glycosylation Promoter

It acts as a promoter in glycosylation processes. Particularly, it activates thioglycosides for glycosylations in the synthesis of oligosaccharides, showcasing its role in complex organic syntheses (Wang et al., 2006).

Antimicrobial Activity Modulation

Morpholinium trifluoromethanesulfonate has been studied for its role in modulating antimicrobial activity against multi-drug-resistant strains, offering potential uses in medical research and drug development (Oliveira et al., 2015).

Ionic Liquid Synthesis and Properties

Its role in the synthesis of room-temperature ionic liquids and the study of their electrochemical properties highlights its significance in advanced material science and electrochemistry (Komayko et al., 2018).

Dicationic Ionic Liquid Study

The synthesis and thermal behavior of N-morpholinium dicationic ionic liquids were investigated, revealing insights into their thermal stability and potential applications in various fields (Ferdeghini et al., 2021).

Safety And Hazards

The safety data sheet for N-Morpholinium trifluoromethanesulfonate indicates that it is for R&D use only and not for medicinal, household, or other use . Specific safety and hazard information for this compound is not available in the retrieved resources.

Future Directions

Morpholinium-based ionic liquids have been receiving attention due to their excellent characteristics and have been widely used in many fields such as electrochemistry, biocatalysis, and chemical engineering . They have broad application space and are known as "future green designer solvents" .

properties

IUPAC Name

morpholin-4-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.CHF3O3S/c1-3-6-4-2-5-1;2-1(3,4)8(5,6)7/h5H,1-4H2;(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXDLDSWRLLUJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC[NH2+]1.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380983
Record name Morpholin-4-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Morpholinium trifluoromethanesulfonate

CAS RN

77534-70-4
Record name Morpholin-4-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Morpholinium trifluoromethanesulfonate
Reactant of Route 2
Morpholinium trifluoromethanesulfonate
Reactant of Route 3
Morpholinium trifluoromethanesulfonate
Reactant of Route 4
Morpholinium trifluoromethanesulfonate
Reactant of Route 5
Morpholinium trifluoromethanesulfonate
Reactant of Route 6
Morpholinium trifluoromethanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.